P-2281 In Vivo Efficacy: DSS-Induced Colitis Weight Loss Protection
In the dextran sulfate sodium (DSS)-induced murine colitis model, P-2281 administered intraperitoneally at 5 mg/kg/day significantly protected against disease-induced body weight loss. The study reports macroscopic colon observations demonstrating that P-2281 treatment inhibited DSS-induced weight loss, improved rectal bleeding index, decreased disease activity index, and reversed DSS-induced colon shortening [1]. This in vivo efficacy profile establishes P-2281 as a reference compound for colitis research among mTOR inhibitors, though direct head-to-head comparisons with other mTOR inhibitors in this same model are not available in the published literature.
| Evidence Dimension | DSS-induced colitis disease activity — body weight loss protection |
|---|---|
| Target Compound Data | Significant inhibition of DSS-induced weight loss; improved rectal bleeding index; decreased disease activity index; reversed colon shortening at 5 mg/kg/day intraperitoneal dosing |
| Comparator Or Baseline | DSS-treated vehicle control group (no mTOR inhibitor) |
| Quantified Difference | Statistically significant protection across multiple macroscopic endpoints (exact percentage values not reported in primary source) |
| Conditions | DSS-induced murine colitis model; P-2281 administered intraperitoneally at 5 mg/kg/day; macroscopic colon observations |
Why This Matters
Validated in vivo efficacy in a disease-relevant colitis model distinguishes P-2281 from mTOR inhibitors lacking established gastrointestinal inflammation data, supporting its selection for IBD-focused research programs.
- [1] Bhonde MR, Hanski ML, Budczies J, et al. A novel mTOR inhibitor is efficacious in a murine model of colitis. Am J Physiol Gastrointest Liver Physiol. 2008;295(6):G1237-G1245. View Source
